Nona-arginine - 143413-47-2

Nona-arginine

Catalog Number: EVT-362822
CAS Number: 143413-47-2
Molecular Formula: C54H110N36O10
Molecular Weight: 1423.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nona-arginine, often abbreviated as R9 or Arg9, is a synthetic peptide composed of nine arginine amino acid residues. [] [https://www.semanticscholar.org/paper/15667746cf4d4ee8ef9223cd55bc16000f39835b] It is classified as a cell-penetrating peptide (CPP) due to its remarkable ability to penetrate cell membranes and facilitate the intracellular delivery of various cargo molecules. [] [https://www.semanticscholar.org/paper/498b939b4c0ae3a07597f1da061a712b9027643e] This property makes nona-arginine a valuable tool in scientific research, particularly in the fields of drug delivery, gene editing, and cellular imaging.

HIV-1 Tat Peptide

Compound Description: The HIV-1 Tat peptide, derived from the HIV-1 transactivator of transcription protein, is another well-known CPP with a cationic nature. It's often studied alongside nona-arginine to compare and contrast their mechanisms of cellular entry and effectiveness in delivering various cargos. []

Antennapedia homeodomain-derived peptide (Antp)

Compound Description: Antp, derived from the homeodomain of the Drosophila Antennapedia transcription factor, is a CPP known for its ability to traverse cell membranes and deliver cargo molecules. []

Pas Nona-arginine (PR9)

Compound Description: PR9 combines the cell-penetrating ability of nona-arginine with a penetration accelerating sequence (Pas) designed to enhance escape from endocytic lysosomes. This dual functionality makes PR9 particularly interesting for intracellular delivery applications. [, ]

Histidine-Rich Nona-arginine (HR9)

Compound Description: HR9 incorporates histidine residues into the nona-arginine sequence, potentially influencing its cellular uptake and endosomal escape properties due to the pH-sensitive nature of histidine. [, ]

Galactosylated Poly(methionine)

Compound Description: This synthetic polypeptide incorporates galactose moieties into its structure, aiming to enhance cellular uptake into cells expressing galactose receptors. []

Nona-arginine Conjugated to BRC4 Peptide

Compound Description: This conjugate combines nona-arginine with a 16-mer peptide derived from the BRC4 repeat motif of the BRCA2 protein. This BRC4 peptide is known to disrupt the interaction between BRCA2 and RAD51, a key protein in DNA repair by homologous recombination. []

(R-Ahx-R)4 (6-aminohexanoic acid-spaced oligo-arginine)

Compound Description: (R-Ahx-R)4 represents an oligo-arginine peptide with increased spacing between arginine residues due to the insertion of 6-aminohexanoic acid (Ahx). This structural modification can influence the peptide's flexibility and interactions with cell membranes, potentially affecting its cellular uptake and delivery efficiency. []

R6 (Hexa-arginine)-Penetratin

Compound Description: This chimeric peptide combines six arginine residues with penetratin, another well-studied CPP. By combining features of two different CPPs, this construct aims to achieve enhanced cellular uptake and potentially synergistic effects on cargo delivery. []

Stearylated Oligo-nona-arginine

Compound Description: This modified version of nona-arginine incorporates stearyl moieties, introducing a hydrophobic lipid component to the peptide structure. This modification aims to enhance interactions with cell membranes, potentially facilitating cellular uptake through a more lipid-dependent mechanism. []

INF7-Nona-arginine (IR9)

Compound Description: This novel CPP combines the INF7 fusion peptide with nona-arginine. The INF7 peptide, derived from the influenza virus hemagglutinin protein, exhibits membrane fusion properties, potentially contributing to enhanced endosomal escape of the IR9 construct. []

Classification and Source

Nona-arginine is classified as a cell-penetrating peptide (CPP), which are short peptides that can traverse cellular membranes. It is primarily synthesized in laboratories using solid-phase peptide synthesis techniques. Nona-arginine has been studied for its potential therapeutic applications in drug delivery systems and as a tool for enhancing cellular uptake of biomolecules such as proteins and nucleic acids .

Synthesis Analysis

The synthesis of nona-arginine typically involves solid-phase peptide synthesis, a widely used method for producing peptides. In this process, the peptide is assembled on a solid support, allowing for the sequential addition of amino acids. The specific steps include:

  1. Loading the Resin: The first amino acid (in this case, L-arginine) is attached to a resin.
  2. Coupling Reactions: Subsequent amino acids are added through coupling reactions that activate the carboxyl group of the incoming amino acid, allowing it to bond with the amino group of the growing peptide chain.
  3. Cleavage and Purification: Once the desired length is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product typically exhibits a purity level of around 99% .
Molecular Structure Analysis

The molecular formula for nona-arginine is C54H110N36O10C_{54}H_{110}N_{36}O_{10}, with a molecular weight of approximately 1423.716 g/mol . Its structure consists of a linear chain of nine arginine residues, which contributes to its cationic nature and ability to interact with negatively charged cellular membranes.

The three-dimensional structure can be influenced by environmental factors such as pH and ionic strength, which affect the conformation of the peptide. The presence of multiple guanidinium groups in arginine residues enhances electrostatic interactions with lipid membranes .

Chemical Reactions Analysis

Nona-arginine primarily participates in non-covalent interactions with cellular membranes, facilitating the uptake of various cargo molecules. Key reactions include:

  1. Electrostatic Interactions: The positively charged guanidinium groups interact with negatively charged phospholipids in the plasma membrane.
  2. Complex Formation: Nona-arginine can form complexes with quantum dots or other biomolecules, enhancing their cellular uptake via macropinocytosis or endocytosis .
Mechanism of Action

The mechanism by which nona-arginine facilitates cellular uptake involves several pathways:

  1. Lipid Raft-Mediated Uptake: Nona-arginine enhances membrane permeability through lipid raft domains, which are rich in cholesterol and sphingolipids .
  2. Calcium Signaling: An increase in intracellular calcium levels can transiently permeabilize the plasma membrane, allowing for enhanced entry of nona-arginine into cells .
  3. Energy Independence at High Concentrations: At concentrations greater than 10 µM, nona-arginine can bypass traditional endocytic pathways and enter cells directly through transient membrane deformations .
Physical and Chemical Properties Analysis

Nona-arginine exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its hydrophilic nature.
  • Stability: The peptide is stable under physiological conditions but may be susceptible to degradation by proteolytic enzymes.
  • Charge: The cationic nature contributes to its interaction with negatively charged membranes and biomolecules .
Applications

Nona-arginine has diverse applications in scientific research and medicine:

  1. Drug Delivery Systems: It serves as a vehicle for delivering therapeutic agents such as small interfering RNA (siRNA), proteins, and quantum dots into cells .
  2. Biomolecular Imaging: Nona-arginine enhances the cellular uptake of fluorescent probes for imaging studies.
  3. Therapeutic Research: Investigated for its role in modulating immune responses by enhancing nitric oxide synthase activity in macrophages .
Chemical and Structural Properties of Nona-Arginine

Oligopeptide Classification and Molecular Composition

Nona-arginine (also known as (Arg)9, R9 peptide, or polyarginine-9) is a synthetic oligopeptide consisting of nine consecutive L-arginine residues. As a member of the oligopeptide class, it bridges the gap between small peptides and large polypeptides, with a molecular weight of 1,423.69 g/mol. Its empirical formula is C₅₄H₁₁₀N₃₆O₁₀, reflecting the repetitive nature of its arginine building blocks [5] [10]. The peptide backbone is formed via conventional peptide bonds (CO-NH), with all residues linked in an unbranched, linear chain terminating in N-terminal amine (-NH₂) and C-terminal carboxylic acid (-COOH) groups [5]. Each arginine residue contributes a side chain composed of a four-carbon aliphatic linker capped with a guanidinium functional group, which dominates the molecule’s chemical behavior. The molecular composition results in a high nitrogen content (35.3% by elemental analysis) due to the abundance of guanidinium and backbone amide groups [1] [5].

Table 1: Fundamental Chemical Properties of Nona-Arginine

PropertyValueReference
Molecular FormulaC₅₄H₁₁₀N₃₆O₁₀ [5]
Molecular Weight1,423.69 g/mol [2]
CAS Number143413-47-2 [2] [5]
Peptide SequenceH-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-Arg-OH [10]
Oligopeptide ClassificationLinear, homopolymeric [10]

Sequence-Specific Structural Features

The structural identity of nona-arginine arises from its homopolymeric arginine sequence, which imparts distinctive polycationic characteristics. At physiological pH (7.4), each arginine residue carries a +1 charge due to protonation of its guanidinium group (pKa ~12.5), yielding a net charge of +9 for the entire molecule [2] [6]. This high positive charge density facilitates robust electrostatic interactions with anionic biological structures, including phospholipid membranes (e.g., phosphatidylserine) and sulfated glycosaminoglycans (e.g., heparan sulfate proteoglycans) [7] [10]. The guanidinium groups are critical structural motifs that engage in bidentate hydrogen bonding with phosphate or sulfate anions through their dual -NH groups. Unlike lysine’s primary amine, arginine’s planar guanidinium group enables multi-point membrane contacts without significant conformational constraints, enhancing membrane affinity [9] [10]. Nuclear magnetic resonance (NMR) studies indicate that nona-arginine lacks stable secondary structures (e.g., α-helices or β-sheets) in aqueous solutions due to charge repulsion. However, upon binding to lipid bilayers, it adopts extended conformations that maximize charge interactions [9].

Table 2: Structural Comparison with Other Arginine-Rich CPPs

PeptideResiduesNet Charge (pH 7.4)Key Structural Attributes
Nona-arginine9+9Linear chain; high guanidinium density
TAT (48-60)13+6Includes non-arginine residues; partial disorder
Octa-arginine8+8Similar to R9 but lower membrane affinity
Penetratin16+3Amphipathic helix; hydrophobic domain

Biophysical Characterization

Biophysical analyses reveal how nona-arginine’s chemical structure dictates its interactions with biological systems. Its charge distribution is uniform along the peptide backbone, creating a continuous cationic surface ideal for electrostatic binding to polyanions like nucleic acids or membrane components [3] [8]. Isothermal titration calorimetry (ITC) studies demonstrate high-affinity binding to heparin (Kd ≈ 109 nM), a model sulfated glycosaminoglycan, confirming the dominance of electrostatic forces [7]. Despite its polar character, nona-arginine exhibits measurable hydrophobic properties quantified by a retention factor (k') of 5.2 in reversed-phase HPLC, attributable to its aliphatic methylene chains linking guanidinium groups to the backbone [9]. This amphiphilic duality enables dual interaction modes: ionic surface contacts and hydrophobic insertion into lipid bilayers.

The peptide’s water solubility exceeds 0.3 mg/mL but decreases upon complexation with polyanions [10]. Its isoelectric point (pI) exceeds 12 due to the absence of acidic residues, ensuring cationic dominance across physiological pH ranges. Membrane perturbation assays using liposomes show that nona-arginine induces dose-dependent leakage of anionic vesicles via pore formation or membrane fusion, requiring a critical peptide-to-lipid ratio of 1:20 [7] [10]. Temperature-dependent entry mechanisms involve calcium signaling: cooling to 15°C or applying ≥10 μM peptide triggers intracellular Ca²⁺ spikes, externalizing phosphatidylserine and creating transient membrane portals for translocation [6].

Table 3: Biophysical Properties of Nona-Arginine

PropertyValue/MethodFunctional Implication
Net Charge (pH 7.4)+9Nucleic acid condensation; membrane binding
Hydrophobicity (k')5.2 (RP-HPLC)Membrane insertion capability
Heparin Kd109 nM (ITC)Cell-surface proteoglycan affinity
pI>12Cationic stability across pH gradients
Water Solubility>0.3 mg/mLBiological compatibility

Synthetic Pathways and Modifications

Nona-arginine is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry. Standard protocols involve stepwise elongation on Rink amide resin or Wang resin, with each arginine residue coupled using activating reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) [3] [10]. Arginine side chains require permanent protection with groups stable to Fmoc de-piperidination (e.g., Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)). After chain assembly, cleavage and global deprotection use trifluoroacetic acid (TFA) cocktails containing scavengers (e.g., triisopropylsilane), yielding crude peptide as a TFA salt. Purification via reversed-phase HPLC followed by lyophilization achieves >90% purity, with mass spectrometry confirming identity ([M+H]+ m/z 1424.97) [7] [10].

Structural modifications enhance functionality:

  • Bioreducible Branched Polymers: Cysteine-flanked "modified R9" (mR9: CRRRRRRRRRCRRRRRRRRRC) forms disulfide-bridged branched polymers (B-mR9). This architecture increases molecular weight (138 kDa) and nucleic acid affinity, enabling efficient gene delivery. Polyplexes with pDNA show 20-fold higher transfection than linear R9 due to enhanced charge density [3].
  • PEGylation: Conjugation to polyethylene glycol (PEG) via cysteine spacers (e.g., R9C-PEG₂₀₀₀) improves solubility and reduces aggregation but may attenuate cellular uptake efficiency [6].
  • Multivalent Scaffolds: Pentavalent display on dextran backbones (Dex-(R9)₅) amplifies membrane binding and induces cell aggregation in erythrocytes. However, this exacerbates membrane perturbation and cytotoxicity in nucleated cells [8].
  • TFA Removal: Post-synthesis ion exchange replaces TFA counterions with acetate, eliminating trifluoroacetate-associated cytotoxicity artifacts in sensitive cell assays [10].

These modifications address inherent limitations of linear nona-arginine (e.g., endosomal trapping, low cargo capacity) and expand its utility in drug delivery and gene therapy applications [3] [8].

Properties

CAS Number

143413-47-2

Product Name

Nona-arginine

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C54H110N36O10

Molecular Weight

1423.7 g/mol

InChI

InChI=1S/C54H110N36O10/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82)/t28-,29-,30-,31-,32-,33-,34-,35-,36-/m0/s1

InChI Key

XUNKPNYCNUKOAU-VXJRNSOOSA-N

SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Synonyms

Arg(9) peptide
nona-D-arginine
nona-L-arginine
nonaarginine

Canonical SMILES

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N

Isomeric SMILES

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N

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